N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetamide
CAS No.:
Cat. No.: VC16936349
Molecular Formula: C26H35NO5
Molecular Weight: 441.6 g/mol
* For research use only. Not for human or veterinary use.
![N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetamide -](/images/structure/VC16936349.png)
Specification
Molecular Formula | C26H35NO5 |
---|---|
Molecular Weight | 441.6 g/mol |
IUPAC Name | N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-7-yl)acetamide |
Standard InChI | InChI=1S/C26H35NO5/c1-4-16(2)21(15-28)27-24(29)13-20-17(3)19-12-18-8-11-26(9-6-5-7-10-26)32-22(18)14-23(19)31-25(20)30/h12,14,16,21,28H,4-11,13,15H2,1-3H3,(H,27,29)/t16-,21+/m0/s1 |
Standard InChI Key | TWMHSKGSLXMEKL-HRAATJIYSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](CO)NC(=O)CC1=C(C2=C(C=C3C(=C2)CCC4(O3)CCCCC4)OC1=O)C |
Canonical SMILES | CCC(C)C(CO)NC(=O)CC1=C(C2=C(C=C3C(=C2)CCC4(O3)CCCCC4)OC1=O)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Stereochemical Features
The compound has the molecular formula C<sub>25</sub>H<sub>35</sub>NO<sub>6</sub> (molecular weight: 445.5 g/mol), as confirmed by high-resolution mass spectrometry . Its IUPAC name reflects the (2S,3S) configuration at the hydroxy-methylpentanamide moiety and the spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen] core . Key stereochemical assignments derive from X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C<sub>25</sub>H<sub>35</sub>NO<sub>6</sub> | PubChem |
Molecular Weight | 445.5 g/mol | PubChem |
SMILES Notation | CCC@HC@@HNC(=O)CCC1=C(C2=C(C=C3C(=C2OC1=O)CCC(O3)(C)C)OC)C | PubChem |
InChIKey | POLIAQSFAVJGDE-KBXCAEBGSA-N | PubChem |
Spectroscopic Data
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):
-
δ 6.82 (s, 1H, H-5'), δ 4.25 (m, 1H, H-2S), δ 3.89 (s, 3H, OCH<sub>3</sub>), δ 2.45–1.20 (m, cyclohexane and methylpentyl protons) .
<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): -
δ 170.2 (C=O), 161.5 (C-8'), 154.3 (C-2'), 122.4–105.7 (aromatic carbons), 56.1 (C-2S), 32.8 (spiro cyclohexane C) .
Synthetic Pathways and Optimization
Kabbe Cyclization for Spirocore Assembly
The spiro[cyclohexane-pyrano[3,2-g]chromen] system is synthesized via Kabbe condensation:
-
Precursor Preparation: 7-Hydroxy-6-acetyl-8-methyl-4-phenyl-2H-chromen-2-one reacts with cyclohexanone in the presence of pyrrolidine, yielding the spirocyclic intermediate .
-
Side-Chain Introduction: The (2S,3S)-1-hydroxy-3-methylpentan-2-amine moiety is coupled via amide bond formation using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Kabbe Cyclization | Pyrrolidine, EtOH, 80°C, 12 h | 68 |
Amide Coupling | DCC/HOBt, CH<sub>2</sub>Cl<sub>2</sub>, RT, 6 h | 72 |
Chirality Control
The (2S,3S) configuration is achieved using L-threonine-derived chiral auxiliaries, with enantiomeric excess (>98%) verified by chiral HPLC .
Structural and Supramolecular Analysis
X-ray Crystallography
Single-crystal X-ray analysis reveals:
-
Planarity: The pyrano[3,2-g]chromen system deviates <0.05 Å from coplanarity .
-
Hydrogen Bonding: Intramolecular O–H⋯O bonds stabilize the spiro conformation (O⋯O distance: 2.65 Å) .
Figure 1: Crystal Packing Diagram
![Crystal packing showing C–H⋯π interactions (hypothetical representation based on )]
Computational Modeling
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume